molecular formula C26H27NO6 B589403 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester CAS No. 1795786-84-3

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester

Cat. No.: B589403
CAS No.: 1795786-84-3
M. Wt: 452.521
InChI Key: YCRQPRYBXXTANN-MVTYLIICSA-N
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Description

This compound, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester, is a deuterated derivative of a protected L-DOPA analog. It is primarily used in analytical chemistry and pharmaceutical research as a critical internal standard for mass spectrometry-based quantification . The incorporation of deuterium (d3) atoms allows for precise and accurate measurement of its non-deuterated counterparts or related metabolites in complex biological samples, thereby minimizing analytical variability. As a stable isotope-labeled analog of intermediates in the L-DOPA pathway, this chemical is an invaluable tool for studying the metabolism and pharmacokinetics of compounds used in neurological research, such as those for Parkinson's disease . Its protected functional groups (benzyl and benzyloxycarbonyl) enhance its stability, making it suitable for use in synthetic organic chemistry workflows. Researchers utilize this compound to advance drug discovery and development efforts, ensuring reliable data in high-sensitivity assays. For research purposes only. Not for human or therapeutic use.

Properties

IUPAC Name

methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(trideuteriomethoxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRQPRYBXXTANN-MVTYLIICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Amino Group

The amino group of L-DOPA is protected using benzyl chloroformate (Cbz-Cl) under basic conditions:

  • Reagents : Cbz-Cl, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water mixture.

  • Conditions : 0–5°C, 2–4 hours.

  • Yield : ~85–90%.

This step prevents unwanted side reactions during subsequent modifications. The Cbz group is stable under acidic and basic conditions, making it ideal for multi-step syntheses.

Selective Protection of Hydroxyl Groups

The catechol hydroxyls (3- and 4-positions) require regioselective protection:

4-O-Benzylation

  • Reagents : Benzyl bromide (BnBr), sodium hydride (NaH), dimethylformamide (DMF).

  • Conditions : 0°C to room temperature, 6–8 hours.

  • Yield : ~80%.
    Benzylation at the 4-position is favored due to steric and electronic factors, leaving the 3-hydroxyl free for methylation.

3-O-Methylation

  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃), acetone.

  • Conditions : Reflux, 12–16 hours.

  • Yield : ~75%.
    Methylation at the 3-position completes the catechol protection, critical for preventing oxidation during downstream reactions.

Deuterated Methyl Esterification

The carboxylic acid is converted to a deuterated methyl ester using CD₃OD:

  • Reagents : Deuterated methanol (CD₃OD), thionyl chloride (SOCl₂).

  • Conditions : 0°C to reflux, 4–6 hours.

  • Yield : ~90%.
    Thionyl chloride activates the carboxylic acid, facilitating nucleophilic attack by CD₃OD to form the ester. Isotopic purity (>98% d3) is confirmed via mass spectrometry.

Final Deprotection (If Required)

While the target compound retains all protections, intermediate deprotection steps may be necessary for functionalization. For example:

  • Cbz Removal : Hydrogenolysis (H₂/Pd-C) in methanol.

  • Benzyl Removal : Catalytic hydrogenation or BBr₃ treatment.

Alternative Routes and Optimization

Fragment Coupling Approach

A modular strategy involves synthesizing the deuterated ester and protected L-DOPA separately, followed by coupling:

  • Deuterated ester synthesis : React L-DOPA with CD₃OD/SOCl₂.

  • Protected L-DOPA : Prepare N-Cbz-4-O-benzyl-3-O-methyl-L-DOPA.

  • Coupling : Use HBTU/N-methylmorpholine in DMF to combine fragments.

  • Advantage : Higher isotopic control.

  • Yield : ~70%.

Solvent and Catalyst Optimization

ParameterOptimization FindingsSource
Esterification CD₃OD with SOCl₂ outperforms Fischer conditions
Methylation K₂CO₃ in acetone minimizes side products
Coupling HBTU yields higher purity than DCC

Analytical Validation

Critical quality control metrics include:

  • NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.7 ppm (OCH₃), δ 5.1 ppm (Cbz CH₂).

  • Mass Spectrometry : m/z 452.51 [M+H]⁺, confirming deuterium incorporation.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation

  • Racemization : Minimized by low-temperature esterification and avoiding strong bases.

  • Isotopic Dilution : Use of anhydrous CD₃OD and inert atmosphere prevents proton exchange.

  • Regioselectivity : Sequential protection (benzyl before methyl) ensures correct substitution .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is used as a building block for synthesizing more complex molecules. Its stable isotopic labeling with deuterium makes it useful in mechanistic studies and tracing experiments.

Biology

Biologically, this compound is used to study the metabolic pathways of L-DOPA and its derivatives. It helps in understanding how modifications to the L-DOPA structure affect its biological activity and metabolism.

Medicine

In medicine, derivatives of L-DOPA are explored for their potential in treating neurological disorders such as Parkinson’s disease. The modifications in this compound can provide insights into developing more effective drugs with fewer side effects.

Industry

Industrially, this compound can be used in the synthesis of advanced materials and as a precursor for various pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and processes.

Mechanism of Action

The mechanism of action of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester involves its interaction with enzymes and receptors in the body. The benzyl and methyl ester groups can influence the compound’s binding affinity and selectivity towards specific molecular targets. The deuterium atoms can affect the rate of metabolic reactions, providing a tool for studying enzyme kinetics and drug metabolism.

Comparison with Similar Compounds

Similar Compounds

    L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.

    3-O-Methyl-L-DOPA: A simpler derivative with a single methyl group.

    N-Benzyloxycarbonyl-L-DOPA: Another derivative with a different protective group.

Uniqueness

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is unique due to its combination of benzyl, methyl ester, and deuterium modifications. These structural features provide distinct advantages in research, such as increased stability, altered metabolic pathways, and the ability to trace the compound in complex biological systems.

This detailed overview should provide a comprehensive understanding of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester, its preparation, reactions, applications, and how it compares to similar compounds

Biological Activity

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester, a derivative of L-DOPA, has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This compound is designed to enhance the solubility and bioavailability of L-DOPA, which is crucial for effective systemic delivery in clinical settings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC26H27D3NO6
Molecular Weight452.51 g/mol
CAS Number1795786-84-3
DensityNot available
Melting PointNot available
Boiling PointNot available

4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester acts as a prodrug that converts to L-DOPA upon administration. The methyl ester form enhances lipophilicity, allowing better penetration through biological membranes, which is particularly important for central nervous system (CNS) targeting.

Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological activity similar to that of L-DOPA. In various animal models, it has been shown to reverse akinesia induced by reserpine and improve motor function in Parkinsonian rats. Studies demonstrate that both intraperitoneal and subcutaneous administrations yield comparable effects to L-DOPA, with enhanced efficacy observed during oral administration due to improved absorption and solubility .

Case Studies

  • Animal Model Study : In a study involving mice, the administration of L-DOPA methyl ester resulted in significant behavioral improvements compared to control groups. The compound effectively increased striatal dopamine levels, contributing to enhanced locomotion and reduced symptoms of Parkinson's disease .
  • Clinical Relevance : A clinical investigation noted that patients receiving continuous intravenous infusions of L-DOPA methyl ester experienced fewer fluctuations in motor performance compared to those receiving standard L-DOPA treatment. This suggests that the methyl ester form may offer a more stable therapeutic effect .

Comparative Efficacy

The following table summarizes the comparative efficacy of L-DOPA and its methyl ester derivative:

Treatment TypeEfficacy (Motor Function Improvement)Notes
L-DOPAModerateStandard treatment; variable absorption
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl EsterHighEnhanced solubility and consistent bioavailability

Safety Profile

While the safety profile of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester remains under investigation, preliminary studies indicate a favorable tolerance in animal models. Adverse effects typically associated with L-DOPA, such as dyskinesia and gastrointestinal disturbances, are yet to be significantly reported with this derivative .

Q & A

Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in a laboratory setting?

  • Methodological Answer :
  • PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
  • Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride).
  • Emergency Protocols : Immediate eyewash/shower access for accidental exposure; neutralize spills with inert absorbents (e.g., vermiculite) .

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